![molecular formula C25H24N4O5S B11012738 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012738.png)
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and thiazole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization with the thiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-10,11-2H-4H-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,3,5-trione
- 3,4,5,11-Tetrahydro-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,10-dione
- 10-Hydroxy-4,5,10,11-tetrahydro-3H-2-oxa-benzo(a)cyclopenta(e)cycloocten-1-one
Uniqueness
Compared to these similar compounds, 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide stands out due to its unique combination of isoindoloquinazoline and thiazole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide is a hybrid molecule that integrates isoindoloquinazoline and thiazole moieties. This structural combination suggests potential for diverse biological activities, particularly in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O6
- Molecular Weight : 425.4 g/mol
- CAS Number : 1630869-06-5
The compound's structure features a quinazoline core which is known for various biological activities including anticancer and antibacterial properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with similar structures showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, suggesting potential effectiveness in inhibiting tumor growth .
Antibacterial Properties
Quinazoline-based hybrids have also been reported to possess antibacterial activity. The incorporation of thiazole rings enhances this effect:
- Studies show that thiazole-containing compounds exhibit enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes:
- COX Inhibition : Similar compounds have been linked to COX enzyme inhibition, which is crucial in managing inflammation and pain.
- DPP-IV Inhibition : Some derivatives have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinazoline scaffold:
- Dimethoxy Groups : The presence of methoxy groups at positions 9 and 10 has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
- Thiazole Substituent : The thiazole moiety contributes to the overall biological profile by potentially increasing the compound's interaction with specific receptors or enzymes.
Case Studies
- Anticancer Screening : A recent study synthesized a series of quinazoline derivatives and tested them against multiple cancer cell lines. The results indicated that compounds with bulky substituents at the acetamide position exhibited superior activity compared to standard treatments.
- Antimicrobial Evaluation : Another study focused on the antibacterial effects of thiazole-linked quinazolines, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
Properties
Molecular Formula |
C25H24N4O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H24N4O5S/c1-14-13-35-20(27-14)10-11-26-19(30)12-28-23-16-8-9-18(33-2)22(34-3)21(16)25(32)29(23)17-7-5-4-6-15(17)24(28)31/h4-9,13,23H,10-12H2,1-3H3,(H,26,30) |
InChI Key |
JNXYOYFWDFZEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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